molecular formula C12H11BrN2O B14275122 6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide CAS No. 138329-25-6

6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide

Cat. No.: B14275122
CAS No.: 138329-25-6
M. Wt: 279.13 g/mol
InChI Key: UHPBYPYNLIQMAA-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide is a compound belonging to the beta-carboline family. Beta-carbolines are a group of alkaloids with a pyrido[3,4-b]indole structure. These compounds are known for their diverse biological activities, including neuroprotective, cognitive-enhancing, and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide typically involves the methylation of beta-carboline derivatives. One common method is the reaction of 6-hydroxy-beta-carboline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex beta-carboline derivatives.

    Biology: Studied for its interactions with enzymes and receptors in biological systems.

    Medicine: Investigated for its potential neuroprotective and anti-cancer properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide involves its interaction with various molecular targets. It can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially enhancing cognitive function . Additionally, it may interact with serotonin receptors, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-methyl-9H-beta-carbolin-2-ium bromide: Similar structure with a methoxy group instead of a hydroxyl group at the 6-position.

    9-Methyl-beta-carboline: Lacks the hydroxyl group at the 6-position and has a methyl group at the 9-position.

    Harmine: A natural beta-carboline with a methoxy group at the 7-position

Uniqueness

6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the hydroxyl group at the 6-position and the methyl group at the 2-position contribute to its ability to interact with various molecular targets, making it a valuable compound for scientific research .

Properties

CAS No.

138329-25-6

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol;bromide

InChI

InChI=1S/C12H10N2O.BrH/c1-14-5-4-9-10-6-8(15)2-3-11(10)13-12(9)7-14;/h2-7,15H,1H3;1H

InChI Key

UHPBYPYNLIQMAA-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)O.[Br-]

Origin of Product

United States

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